2,2-Bis(aminomethyl)propane-1,3-diamine
Overview
Description
2,2-Bis(aminomethyl)propane-1,3-diamine is a chemical compound with the molecular formula C5H16N4. It is a tetraamine, meaning it contains four amine groups. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(aminomethyl)propane-1,3-diamine typically involves the reaction of formaldehyde with ammonia and a primary amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(aminomethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis(aminomethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism by which 2,2-Bis(aminomethyl)propane-1,3-diamine exerts its effects involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can interact with various molecular targets, including enzymes and receptors, leading to the formation of stable complexes. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: This compound is similar in structure but has different substituents on the amine groups.
Tetrakis(aminomethyl)methane: Another tetraamine with a different central carbon structure.
1,3-Propanediamine: A simpler diamine with only two amine groups.
Uniqueness
2,2-Bis(aminomethyl)propane-1,3-diamine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring multiple points of interaction, such as in the synthesis of complex molecules and in biochemical assays.
Properties
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N4/c6-1-5(2-7,3-8)4-9/h1-4,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJIVFKAROPUOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)CN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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